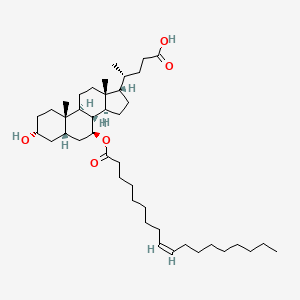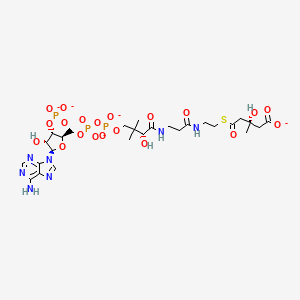
3-hydroxy-3-methylglutaryl-coenzyme A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-hydroxy-3-methylglutaryl-CoA(5-) is an acyl-CoA oxoanion that results from the removal of all five protons from the phosphate and carboxylic acid groups of (3S)-3-hydroxy-3-methylglutaryl-CoA. It is a carboxylic acid anion and an acyl-CoA oxoanion. It is a conjugate base of a (3S)-3-hydroxy-3-methylglutaryl-CoA.
Wissenschaftliche Forschungsanwendungen
1. Neurological Disorders and Brain Abnormalities
3-Hydroxy-3-methylglutaryl coenzyme A lyase deficiency is a rare disorder associated with severe neurological issues. Studies have shown that it can cause complex partial seizures, and prominent corticospinal tract involvement with focal cerebral white matter changes, which are unique and previously unreported findings in medical literature (Yýlmaz et al., 2006). Additionally, brain spectroscopy abnormalities in patients with HMG-CoA lyase deficiency have been identified, providing insights into the cerebral spectroscopy signature seen in these patients and their potential contribution to brain neuropathology (Roland et al., 2017).
2. Metabolic Disorders and Hepatomegaly
3-Hydroxy-3-methylglutaryl coenzyme-A lyase deficiency has been identified as a rare cause of hepatomegaly. This enzyme is crucial in the final step of leucine degradation and ketone body synthesis. The deficiency can lead to metabolic acidosis, hyperammonemia, nonketotic hypoglycemia, vomiting, lethargy, and seizures (Urgancı et al., 2001).
3. Muscular Disorders and Myopathy
Anti-3-hydroxy-3-methylglutaryl-coenzyme A reductase myopathy has been reported in children, showing progressive muscle weakness and other symptoms. This condition has been associated with different responses to immunotherapies, highlighting the need for comprehensive diagnostic investigations (Tanboon et al., 2019).
4. Cardiovascular Disorders
3-Hydroxy-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, or statins, have been studied extensively for their role in the prevention of atherosclerotic cardiovascular diseases. These studies highlight the pleiotropic effects of statins, which go beyond their lipid-lowering properties, including enhancement of endothelial function and anti-inflammatory properties (Cai et al., 2015).
5. Molecular Biology and Drug Development
The development of proteolysis-targeting chimeras (PROTACs) offers a new strategy for the degradation of 3-hydroxy-3-methylglutaryl coenzyme A reductase. This approach may provide alternative treatments for cholesterol-related diseases by overcoming the limitations of traditional statin therapy (Li et al., 2020).
Eigenschaften
Produktname |
3-hydroxy-3-methylglutaryl-coenzyme A |
|---|---|
Molekularformel |
C27H39N7O20P3S-5 |
Molekulargewicht |
906.6 g/mol |
IUPAC-Name |
(3S)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonatooxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoate |
InChI |
InChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/p-5/t14-,19-,20-,21+,25-,27+/m1/s1 |
InChI-Schlüssel |
CABVTRNMFUVUDM-VRHQGPGLSA-I |
Isomerische SMILES |
C[C@](CC(=O)[O-])(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O)O |
Kanonische SMILES |
CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)[O-])O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



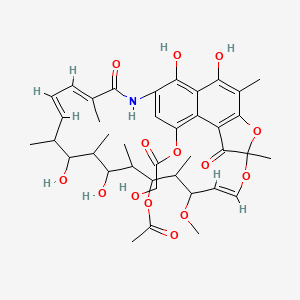
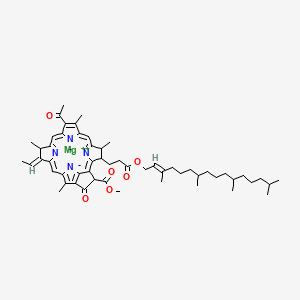
![[(2R,3S,5R)-5-[2,4-dioxo-5-[(E)-3,3,3-trifluoroprop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1234398.png)
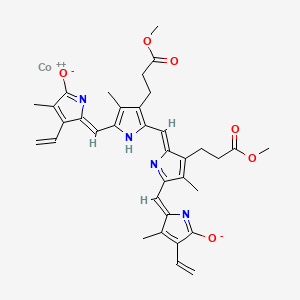
![6-[(1E,3E,5E)-6-[(2R,3S,3Ar,4R,5R,6aS)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one;methanol](/img/structure/B1234400.png)
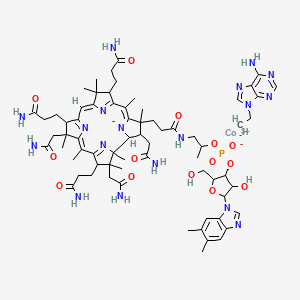
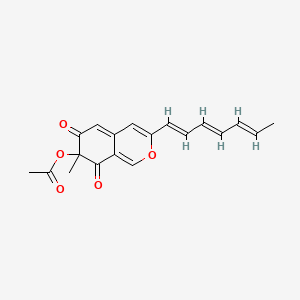
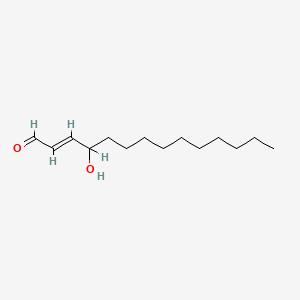
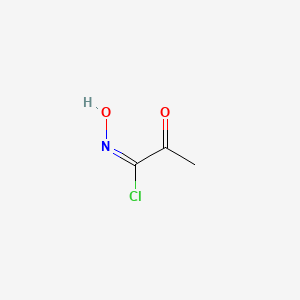
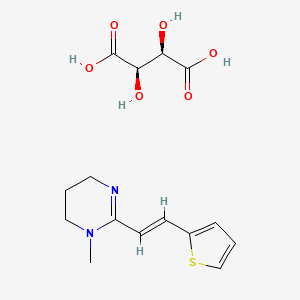
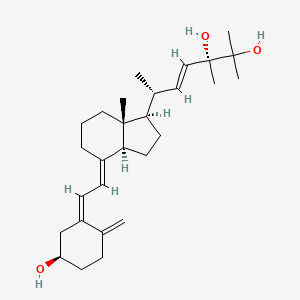
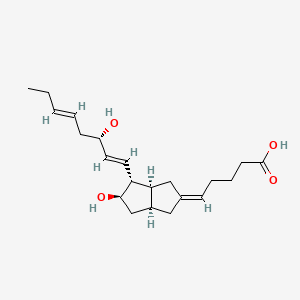
![6-[(1R,5R)-5-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]sulfanylhexanoic acid](/img/structure/B1234414.png)
